2-Deacetoxytaxinine B

Descripción general

Descripción

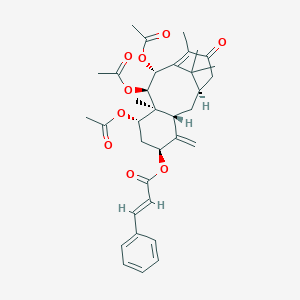

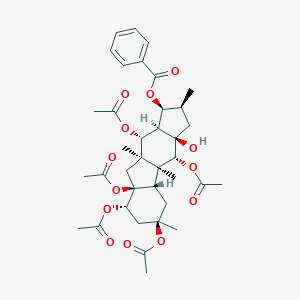

2-Deacetoxytaxinine B is a taxane diterpenoid isolated from the stem bark of Taxus chinensis, along with several known taxane diterpenoids and diterpenolignan, brevitaxin. Its structure was elucidated using spectroscopic techniques, including 2D NMR spectroscopy, highlighting its significance within the realm of natural product chemistry and its potential as a lead compound for drug development (Liang, Huang, Gunatilaka, & Yang, 1998).

Synthesis Analysis

The synthesis and biological evaluation of derivatives from 2-deacetoxytaxinine J (DAT-J), closely related to 2-Deacetoxytaxinine B, have been studied. A library of DAT-J derivatives was synthesized and evaluated for their activity in reversing multidrug resistance in human mammary carcinoma cells, demonstrating the synthetic versatility and potential therapeutic significance of modifications on the 2-Deacetoxytaxinine B backbone (Botta et al., 2007).

Molecular Structure Analysis

The molecular structure of 2-Deacetoxytaxinine B, determined through comprehensive spectroscopic analysis, underpins its complex nature and biological relevance. The structure elucidation serves as a foundation for further synthetic modifications and biological evaluations aimed at exploring its pharmaceutical potential.

Chemical Reactions and Properties

A study on the highly regio- and stereospecific hydroxylation of the C-1 position of a 2-deacetoxytaxinine J derivative highlights the chemical reactivity and functionalization potential of the taxane skeleton. This specificity in chemical modification opens avenues for designing derivatives with enhanced biological activity or altered pharmacokinetic properties (Horiguchi, Cheng, & Oritani, 2000).

Physical Properties Analysis

While specific studies focusing solely on the physical properties of 2-Deacetoxytaxinine B were not identified, the general physical properties of taxane diterpenoids, such as solubility, melting point, and optical rotation, are crucial for their formulation and delivery as therapeutic agents. These characteristics are typically derived from detailed physicochemical studies following the compound's initial isolation and structural elucidation.

Chemical Properties Analysis

The chemical properties of 2-Deacetoxytaxinine B, including its reactivity, stability under various conditions, and its interactions with biological macromolecules, are essential for understanding its mechanism of action. The synthesis and in vitro evaluation of new taxoids derived from 2-deacetoxytaxinine J, for example, provide insight into the structure-activity relationships that govern the biological activities of these molecules (Botta et al., 2007).

Aplicaciones Científicas De Investigación

Pharmaceutical Applications :

- Jing‐yu Liang et al. (1998) identified 2-Deacetoxytaxinine B as a new taxane diterpenoid from Taxus chinensis, highlighting its potential pharmaceutical applications (Liang, Huang, Gunatilaka, & Yang, 1998).

- M. Botta et al. (2007) synthesized new taxoids derived from 2-deacetoxytaxinine J, showing potential as a treatment for human mammary carcinoma MDR cells, especially when combined with paclitaxel (Botta, Armaroli, Castagnolo, Fontana, Pera, & Bombardelli, 2007).

- K. P. Reddy et al. (2009) reported significant in vitro and in vivo anticancer activity of 2-DAT-J (1), a taxane diterpenoid from Himalayan yew bark, against breast cancer cell lines and normal human kidney epithelial cells (Reddy, Bid, Nayak, Chaudhary, Chaturvedi, Arya, Konwar, & Narender, 2009).

- T. Horiguchi et al. (2000) demonstrated that DMDO-induced hydroxylation of a 2-deacetoxytaxinine J derivative leads to highly regio- and stereospecific epoxides, offering insights into potential pharmaceutical synthesis processes (Horiguchi, Cheng, & Oritani, 2000).

- Junzeng Zhang et al. (1995) isolated new taxane diterpenoids, including 1-hydroxy-2-deacetoxytaxinine J, from Taxus wallichiana barks, confirming their structures and the presence of taxol (Zhang, Fang, Liang, He, Kong, He, & Jin, 1995).

- Y. Imamura et al. (2019) developed an efficient strategy for assembling 1-Hydroxytaxinine from A- and C-ring fragments, enabling rapid and efficient synthesis of cytotoxic taxane diterpenoids (Imamura, Yoshioka, Nagatomo, & Inoue, 2019).

Nutraceutical Applications :

- The study by Jing‐yu Liang et al. (1998) also suggests potential applications of 2-Deacetoxytaxinine B in the nutraceutical field, given its natural origin and bioactive properties (Liang et al., 1998).

Mecanismo De Acción

Target of Action

2-Deacetoxytaxinine B is primarily an antiplatelet agent . It targets platelets in the blood, which play a crucial role in blood clotting. By inhibiting platelet aggregation, it can prevent the formation of blood clots that could lead to conditions such as stroke or heart attack.

Result of Action

The primary result of 2-Deacetoxytaxinine B’s action is the inhibition of platelet aggregation . This can prevent the formation of blood clots, reducing the risk of thrombotic events such as stroke or heart attack.

Propiedades

IUPAC Name |

[(1R,3R,5S,7S,8S,9R,10R)-7,9,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42O9/c1-19-26-16-25-17-27(39)20(2)31(34(25,6)7)32(42-22(4)37)33(43-23(5)38)35(26,8)29(41-21(3)36)18-28(19)44-30(40)15-14-24-12-10-9-11-13-24/h9-15,25-26,28-29,32-33H,1,16-18H2,2-8H3/b15-14+/t25-,26-,28+,29+,32-,33+,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBKIKZFVSBXJQ-QJKHZRRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC(C2(C)C)CC1=O)C(=C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H]([C@@H]([C@]3([C@H](C[C@@H](C2(C)C)CC1=O)C(=C)[C@H](C[C@@H]3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346597 | |

| Record name | 2-Deacetoxytaxinine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deacetoxytaxinine B | |

CAS RN |

191547-12-3 | |

| Record name | 2-Deacetoxytaxinine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191547123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deacetoxytaxinine B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

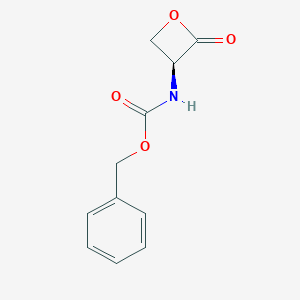

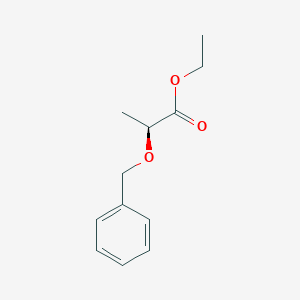

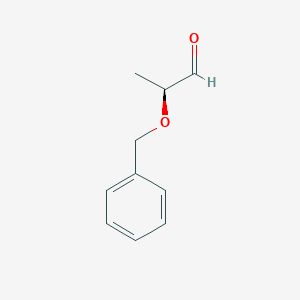

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

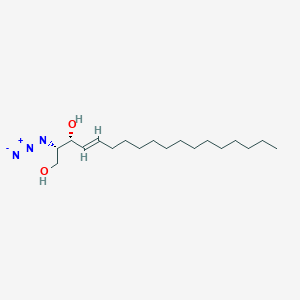

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B16079.png)

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16092.png)

![(1R,8R)-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B16096.png)